molecular formula C13H17ClN2O2 B2752211 N1-butyl-N2-(3-chloro-2-methylphenyl)oxalamide CAS No. 709627-68-9

N1-butyl-N2-(3-chloro-2-methylphenyl)oxalamide

Cat. No.: B2752211
CAS No.: 709627-68-9
M. Wt: 268.74
InChI Key: ZKGAMXSXOBXCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N’-(3-chloro-2-methylphenyl)oxamide is a chemical compound with a unique structure that makes it valuable in various scientific research applications. This compound is known for its stability and reactivity, making it an ideal candidate for studying organic synthesis and exploring new reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(3-chloro-2-methylphenyl)oxamide typically involves the reaction of N-butylamine with 3-chloro-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of N-butyl-N’-(3-chloro-2-methylphenyl)oxamide may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(3-chloro-2-methylphenyl)oxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major product is the corresponding methoxy derivative.

Scientific Research Applications

N-butyl-N’-(3-chloro-2-methylphenyl)oxamide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-butyl-N’-(3-chloro-2-methylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N’-(3-chlorophenyl)oxamide
  • N-butyl-N’-(2-methylphenyl)oxamide
  • N-butyl-N’-(4-chloro-2-methylphenyl)oxamide

Uniqueness

N-butyl-N’-(3-chloro-2-methylphenyl)oxamide is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which confer distinct reactivity and stability compared to similar compounds. This unique structure makes it particularly valuable for studying specific chemical reactions and developing new synthetic methodologies.

Properties

IUPAC Name

N-butyl-N'-(3-chloro-2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-3-4-8-15-12(17)13(18)16-11-7-5-6-10(14)9(11)2/h5-7H,3-4,8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGAMXSXOBXCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.